molecular formula C10H12N2O2 B196156 Cotinine-N-oxide CAS No. 36508-80-2

Cotinine-N-oxide

カタログ番号: B196156
CAS番号: 36508-80-2
分子量: 192.21 g/mol
InChIキー: CIPULDKLIIVIER-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cotinine-N-oxide is a secondary metabolite of nicotine, formed via cytochrome P450-mediated N-oxidation of cotinine . Unlike nicotine-N′-oxide, which is generated by flavin-containing monooxygenases (FMOs), this compound is specifically dependent on P450 enzymes, highlighting its distinct metabolic pathway . In humans, this compound accounts for ~10% of urinary nicotine metabolites and is absent in never-smokers, underscoring its specificity for tobacco exposure .

準備方法

Synthetic Routes and Reaction Conditions: Cotinine-N-oxide can be synthesized through the oxidation of cotinine using specific enzymes or chemical oxidants. The primary enzyme involved in this process is cytochrome P450 2A6, which catalyzes the N-oxidation of cotinine. Chemical oxidants such as hydrogen peroxide or peracids can also be used to achieve this transformation under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as liver microsomes or recombinant enzymes, to facilitate the oxidation of cotinine. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization to isolate the desired product.

化学反応の分析

Types of Reactions: Cotinine-N-oxide primarily undergoes reduction reactions, where it can be converted back to cotinine. It can also participate in conjugation reactions, forming more polar and water-soluble derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

    Conjugation: Enzymatic conjugation with glucuronic acid or sulfate groups is facilitated by transferase enzymes.

Major Products:

    Reduction: The major product is cotinine.

    Conjugation: The major products are cotinine-N-glucuronide and cotinine-N-sulfate.

科学的研究の応用

Toxicological Studies

Cotinine-N-oxide is primarily studied as a biomarker for tobacco exposure. Its detection in biological samples, such as urine and blood, provides insights into recent tobacco smoke exposure. Research indicates that this compound levels can reflect acute exposure to tobacco smoke more accurately than cotinine itself, which may remain detectable for longer periods .

Table 1: Comparison of Biomarkers for Tobacco Exposure

Biomarker Detection Window Source
CotinineDaysTobacco products
This compoundHoursRecent exposure
NNALWeeksTobacco smoke

Pharmacological Applications

Research has shown that this compound may have pharmacological effects similar to those of cotinine, albeit with different potency and mechanisms. Studies indicate that it can influence neurotransmitter systems, particularly those involving acetylcholine receptors. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders .

Case Study: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound could modulate serotonin turnover in the brain. Chronic administration led to observable changes in locomotor activity, indicating its potential role in influencing behavior and cognition .

Environmental Monitoring

This compound is also being investigated as an environmental indicator of tobacco smoke pollution. Its presence in indoor air and dust samples can serve as a marker for assessing secondhand smoke exposure in various settings, including homes and public spaces. This application is particularly relevant for public health policies aimed at reducing tobacco exposure among non-smokers, especially children .

Table 2: Environmental Detection of this compound

Sample Type Detection Method Significance
Indoor AirGas chromatography-mass spectrometry (GC-MS)Assessing air quality
Dust SamplesLiquid chromatography-tandem mass spectrometry (LC-MS/MS)Evaluating tobacco exposure in homes

Clinical Implications

The clinical implications of this compound extend to its potential use in smoking cessation programs. As a metabolite of nicotine, understanding its dynamics can help tailor interventions for individuals attempting to quit smoking. By monitoring levels of this compound, healthcare providers may better assess adherence to cessation therapies and the effectiveness of nicotine replacement strategies .

作用機序

Cotinine-N-oxide exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a weak agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction can affect cognitive functions, mood, and other neurological processes. The exact molecular pathways involved are still being elucidated, but it is known to cross the blood-brain barrier and interact with both nicotinic and non-nicotinic receptors.

類似化合物との比較

Structural and Metabolic Differences

Cotinine-N-oxide belongs to a group of nicotine metabolites that include cotinine, nicotine-N-oxide, norcotinine, and trans-3′-hydroxycotinine. Key distinctions are outlined below:

Compound Formation Pathway Enzyme System Half-Life (Rat) Urinary Abundance Biomarker Specificity
This compound N-oxidation of cotinine Cytochrome P450 96 hours ~10% 100% in never-smokers
Cotinine Oxidation of nicotine CYP2A6 48 hours ~70% Moderate (detected in passive smokers)
Nicotine-N-oxide N-oxidation of nicotine Flavin-containing monooxygenases (FMOs) N/A <10% Low (detected in non-smokers via environmental exposure)
Norcotinine Demethylation of cotinine CYP2A6 5–7 hours ~5% High (undetectable in never-smokers)
trans-3′-Hydroxycotinine Hydroxylation of cotinine CYP2A6 12–18 hours ~60% High (correlates with CYP2A6 activity)

Pharmacokinetic and Analytical Considerations

  • Half-Life: this compound exhibits the longest half-life among nicotine metabolites in rats (96 hours), far exceeding cotinine (48 hours) and norcotinine (5–7 hours) . This persistence enhances its utility in detecting long-term nicotine exposure.
  • Analytical Recovery: LC-MS/MS methods show near-complete recovery of this compound (100%) in urine, outperforming nicotine-N-oxide (51.4%) and norcotinine (78.8%) .
  • Ethnic Variability : In Mexican smokers, this compound levels are 2.2-fold higher than nicotine-N-oxide, suggesting metabolic pathway preferences influenced by genetic factors (e.g., CYP2A6 polymorphisms) .

Biomarker Utility

  • Specificity: this compound, norcotinine, and 3-hydroxycotinine-glucuronide are undetectable in never-smokers, achieving 100% specificity for active smoking .
  • Clinical Relevance : this compound levels remain consistent across nicotine administration routes (e.g., smoking vs. transdermal patches), indicating stability in metabolic profiling .

Key Research Findings

  • Excretion Patterns : In insects (e.g., Spodoptera litura), this compound is rapidly excreted without detoxification, mirroring nicotine’s fate . This contrasts with mammals, where it accumulates due to prolonged half-life .
  • Genetic Influences: CYP2A6 polymorphisms reduce this compound formation in slow metabolizers, though it remains a viable biomarker in populations with normal CYP2A6 activity .

Data Tables

Table 1. Comparative Half-Lives of Nicotine Metabolites in Rats

Metabolite Half-Life (Hours) Reference
This compound 96
Allohydroxydemethylcotinine 96
Cotinine 48
Norcotinine 5–7

Table 2. Urinary Metabolite Abundance in Smokers

Metabolite Relative Abundance (%) Reference
Cotinine ~70
trans-3′-Hydroxycotinine ~60
This compound ~10
Norcotinine ~5

生物活性

Cotinine-N-oxide, a metabolite of cotinine, is an important compound in the study of nicotine metabolism and its biological implications. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and potential health effects.

This compound is formed from cotinine, which is primarily generated from nicotine metabolism in the liver. Nicotine undergoes extensive biotransformation via cytochrome P450 enzymes, resulting in various metabolites, including cotinine and this compound. Understanding the biological activity of this compound is crucial for assessing the health impacts of tobacco use and exposure.

Metabolic Pathways

The metabolism of nicotine involves several enzymatic processes. The primary metabolic pathway includes:

  • Conversion to Cotinine : Nicotine is predominantly converted to cotinine by cytochrome P450 2A6 (CYP2A6) and CYP2B6 enzymes.
  • Formation of this compound : Cotinine can be further oxidized to this compound through the action of various oxidizing agents.

Research indicates that over 70% of absorbed nicotine is metabolized to cotinine, with this compound being a minor but significant product in certain contexts .

Pharmacological Properties

This compound exhibits several biological activities that merit attention:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress associated with nicotine exposure .
  • Neuroprotective Effects : Some research indicates that metabolites of nicotine, including cotinine and its derivatives, may have neuroprotective effects against neurodegenerative diseases .

Toxicological Aspects

The toxicological profile of this compound remains less understood compared to its parent compounds. However, studies have shown that:

Research Findings and Case Studies

Recent studies have explored the detection and quantification of this compound in biological samples, particularly urine. These findings are summarized in the following table:

Study Sample Type Detection Method Concentration Range Key Findings
Urine of smokersLC-Orbitrap-MS/MS0.05 - 90 µg/mLDetected in smokers with significant variability; indicates ongoing metabolism of nicotine.
Blood plasmaTandem Mass SpectrometryNot specifiedIdentified as a minor metabolite; suggests potential for further research into its biological roles.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying cotinine-N-oxide in biological samples, and how do they address sensitivity and specificity challenges?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-abundance metabolites. For example, in rodent plasma, LC-MS/MS achieved a limit of quantification (LOQ) of 0.1 ng/mL, enabling detection of this compound even at early postnatal stages . Key methodological considerations include:

  • Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds like creatinine, which can distort ionization efficiency .
  • Internal standards : Deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .
  • Chromatographic separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from structurally similar metabolites like nicotine-1′-oxide .

Q. How should researchers design in vivo studies to assess this compound pharmacokinetics across developmental stages?

Studies in rats highlight the importance of age-stratified experimental models . For instance, postnatal day (PND) 40 vs. PND 90 rats show divergent metabolite profiles, with this compound plasma concentrations in adolescents (PND 40) peaking earlier (1–2 hr post-administration) compared to adults (PND 90) . Design considerations:

  • Dosing : Subcutaneous nicotine administration (e.g., 0.8 mg/kg) to mimic smoking-related exposure .
  • Timepoints : Frequent sampling (30 min, 1 hr, 2 hr, 4 hr) to capture rapid metabolic shifts in adolescents .
  • Controls : Age-matched saline-treated cohorts to account for endogenous metabolite background .

Advanced Research Questions

Q. How can contradictory findings about this compound metabolic rates between species be resolved methodologically?

Discrepancies in this compound formation (e.g., faster in phenobarbital-induced mice vs. non-induced rats) require enzyme-specific assays to isolate contributing pathways:

  • Microsomal incubations : Liver microsomes from different species incubated with nicotine and NADPH to measure CYP2A6/2B6 activity, the primary enzymes oxidizing cotinine to its N-oxide .
  • Inhibitor studies : Use of selective CYP inhibitors (e.g., tranylcypromine for CYP2A6) to quantify isoform-specific contributions .
  • Cross-species comparisons : Normalize enzyme activity to tissue protein content to control for interspecies variability .

Q. What statistical approaches are appropriate for analyzing age-dependent differences in this compound metabolism?

In studies comparing adolescent and adult rats, non-parametric tests (e.g., Kruskal-Wallis) are recommended for small sample sizes (N = 4–6 per group) to avoid normality assumptions. For larger datasets, mixed-effects models can account for repeated measures and covariates like body weight . Key steps:

  • Data transformation : Log-transform skewed concentration data to meet homoscedasticity requirements .
  • Post hoc analysis : Tukey’s HSD test to identify specific age groups with divergent metabolite levels (e.g., PND 40 vs. PND 90 rats) .

Q. How do this compound levels correlate with nicotine addiction phenotypes, and what confounding variables must be controlled?

NHANES data reveal this compound as a secondary biomarker of nicotine exposure, but its utility in addiction studies requires:

  • Covariate adjustment : Control for urinary creatinine to correct for hydration status and glomerular filtration rate .
  • Population stratification : Separate smokers, passive smokers, and non-smokers using cotinine thresholds (e.g., ≥20 ng/mL for active smokers) .
  • Longitudinal sampling : Track this compound/cotinine ratios over time to assess metabolic induction (e.g., via CYP enzyme upregulation) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s stability in stored biological samples?

Discrepancies in stability (e.g., degradation in urine vs. plasma) necessitate matrix-specific validation :

  • Freeze-thaw cycles : Assess metabolite integrity after 3–5 cycles; this compound in plasma shows ≤10% degradation at −80°C for 6 months, but urine samples require antioxidants (e.g., ascorbic acid) to prevent oxidation .
  • Spiked recovery experiments : Add known quantities of this compound to fresh vs. stored samples to quantify losses .

Q. Methodological Best Practices

  • Reproducibility : Document SPE protocols and LC-MS/MS parameters in detail (e.g., column temperature: 40°C; mobile phase: 0.1% formic acid) to enable cross-lab validation .
  • Ethical reporting : Disclose funding sources (e.g., tobacco industry ties) that may influence data interpretation .

特性

CAS番号

36508-80-2

分子式

C10H12N2O2

分子量

192.21 g/mol

IUPAC名

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1

InChIキー

CIPULDKLIIVIER-VIFPVBQESA-N

SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

異性体SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-]

正規SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

外観

White to Off-White Solid

melting_point

116-117°C

物理的記述

Solid

純度

> 95%

数量

Milligrams-Grams

同義語

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone;  (-)-Cotinine N-oxide;  1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cotinine-N-oxide
Reactant of Route 2
Reactant of Route 2
Cotinine-N-oxide
Reactant of Route 3
Reactant of Route 3
Cotinine-N-oxide
Reactant of Route 4
Cotinine-N-oxide
Reactant of Route 5
Reactant of Route 5
Cotinine-N-oxide
Reactant of Route 6
Reactant of Route 6
Cotinine-N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。